molecular formula C10H9ClN4O2S B10756816 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide CAS No. 642459-21-0

4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide

Cat. No.: B10756816
CAS No.: 642459-21-0
M. Wt: 284.72 g/mol
InChI Key: RSNSGNZRUMHXAY-UHFFFAOYSA-N
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Description

4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide typically involves the reaction of 6-chloropyrazine-2-amine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through crystallization and drying under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of bacterial enzymes can result in antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its combination of a benzenesulfonamide group and a chloropyrazine moiety provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

642459-21-0

Molecular Formula

C10H9ClN4O2S

Molecular Weight

284.72 g/mol

IUPAC Name

4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(15-9)14-7-1-3-8(4-2-7)18(12,16)17/h1-6H,(H,14,15)(H2,12,16,17)

InChI Key

RSNSGNZRUMHXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CN=CC(=N2)Cl)S(=O)(=O)N

Origin of Product

United States

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